![molecular formula C12H16N6O3S B2808761 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide CAS No. 2034304-75-9](/img/structure/B2808761.png)
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide, also known as PTM or PTM-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTM is a small molecule that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Herbicidal Activity
A study by Moran (2003) explored the synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, highlighting their excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This research demonstrates the potential agricultural applications of similar compounds in controlling unwanted vegetation with minimal environmental impact (Moran, 2003).
Antifungal Potential
Szafrański et al. (2017) synthesized novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides with promising antifungal activity, particularly against Candida albicans and Rhodotorula mucilaginosa. This suggests potential pharmaceutical applications in combating fungal infections, especially in immunocompromised patients (Szafrański et al., 2017).
Metabolism and Pharmacokinetics
Varynskyi and Kaplaushenko (2020) conducted a detailed metabolism study on a morpholinium compound closely related to N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide, revealing the structure of the main metabolite through chromatography and mass spectrometry. This research is crucial for understanding the pharmacokinetics and metabolic pathways of such compounds, which is essential for drug development and safety assessment (Varynskyi & Kaplaushenko, 2020).
NK-1 Antagonist Activity
Jungheim et al. (2006) utilized regioselective pyridine metallation chemistry to produce compounds exhibiting NK-1 antagonist activity. This highlights the potential therapeutic applications of these compounds in treating conditions mediated by the NK-1 receptor, such as depression, anxiety, and nausea (Jungheim et al., 2006).
Antimicrobial Activities
Bayrak et al. (2009) synthesized and evaluated various 1,2,4-triazoles for their antimicrobial activities. This study contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains, demonstrating the versatility and potential of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide derivatives in medical applications (Bayrak et al., 2009).
Propiedades
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3S/c19-22(20,17-5-7-21-8-6-17)14-9-11-10-18(16-15-11)12-1-3-13-4-2-12/h1-4,10,14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEMFPRRAZPTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.